molecular formula C16H14O2 B14323722 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde CAS No. 100207-94-1

2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde

Cat. No.: B14323722
CAS No.: 100207-94-1
M. Wt: 238.28 g/mol
InChI Key: CEWMBSPNHLMSLU-UHFFFAOYSA-N
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Description

2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is an organic compound with the molecular formula C16H14O2 It is a derivative of biphenyl, where two methyl groups are attached to the 2,2’ positions and two formyl groups are attached to the 4,4’ positions of the biphenyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarboxylic acid.

    Reduction: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diol.

    Substitution: 2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde.

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde depends on its specific applicationThese interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is unique due to the presence of both methyl and formyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical transformations and applications in research and industry .

Properties

CAS No.

100207-94-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-(4-formyl-2-methylphenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C16H14O2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-10H,1-2H3

InChI Key

CEWMBSPNHLMSLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=C(C=C(C=C2)C=O)C

Origin of Product

United States

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